![molecular formula C12H19NO5 B13580674 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and an oxoacetic acid moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxoacetic Acid Moiety: The oxoacetic acid moiety is introduced through a reaction with oxalyl chloride followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes, altering their conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methoxyacetic acid
- 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid
- 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazol-4-yl}acetic acid
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H19NO5 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-5-8(7-13)9(14)10(15)16/h8H,4-7H2,1-3H3,(H,15,16) |
Clé InChI |
FXLNORJDTACVNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


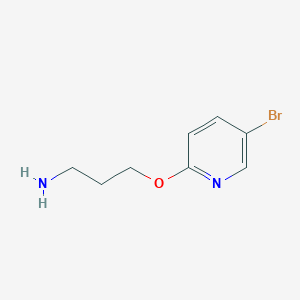
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)
![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)

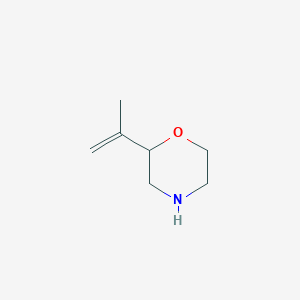

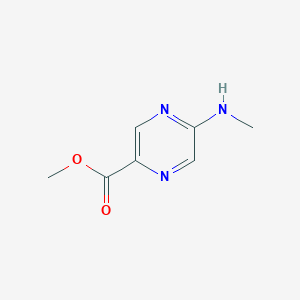
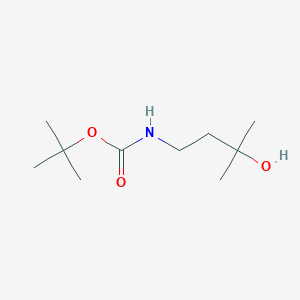
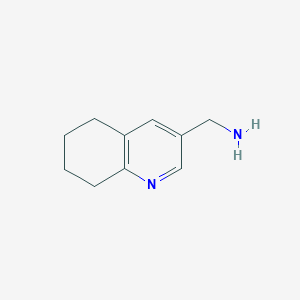


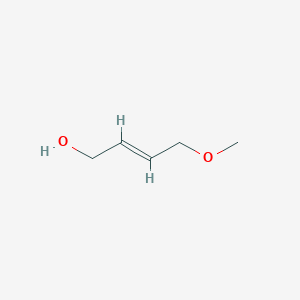
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)

